3-Bromo-1-methyl-1H-indazol-6-amine
Overview
Description
3-Bromo-1-methyl-1H-indazol-6-amine is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 g/mol It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring
Mechanism of Action
- Without specific data on this compound, we can’t provide precise details. However, indazole derivatives often exhibit antiproliferative, anti-inflammatory, and antitumor effects .
- Indazoles have been associated with inhibition of cell growth and proliferation . Therefore, downstream effects could involve altered cell division rates or cell death pathways.
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to exhibit diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle
Molecular Mechanism
Some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine typically involves the bromination of 1-methyl-1H-indazole followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 3-bromo-1-methyl-1H-indazole. This intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-1-methyl-1H-indazol-6-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-indazole: Lacks the amine group at the 6-position.
1-Methyl-1H-indazole-6-amine: Lacks the bromine atom at the 3-position.
3-Chloro-1-methyl-1H-indazol-6-amine: Similar structure but with a chlorine atom instead of bromine
Uniqueness
3-Bromo-1-methyl-1H-indazol-6-amine is unique due to the presence of both the bromine atom and the amine group, which allows for diverse chemical modifications and interactions with biological targets. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-bromo-1-methylindazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIGJNCYOXHIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678483 | |
Record name | 3-Bromo-1-methyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203181-56-9 | |
Record name | 3-Bromo-1-methyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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